3,4-dimethoxy-N-[1-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
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Overview
Description
3,4-dimethoxy-N-[1-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[1-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide typically involves the condensation of 3,4-dimethoxybenzoic acid with 1-(1-propyl-1H-benzimidazol-2-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[1-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3,4-dimethoxy-N-[1-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is involved in the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation . By blocking this pathway, the compound reduces the production of PGE2, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
CAY10678: Another benzimidazole derivative that inhibits mPGES-1.
DMBI-H: A benzimidazole used as a dopant for n-type organic semiconductors.
Uniqueness
3,4-dimethoxy-N-[1-(1-propyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups and benzimidazole core make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3,4-dimethoxy-N-[1-(1-propylbenzimidazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-5-12-24-17-9-7-6-8-16(17)23-20(24)14(2)22-21(25)15-10-11-18(26-3)19(13-15)27-4/h6-11,13-14H,5,12H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRXNYFDCFMVNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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